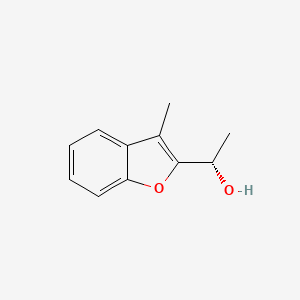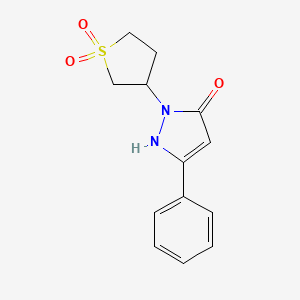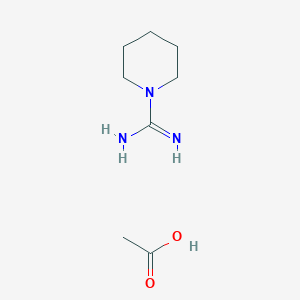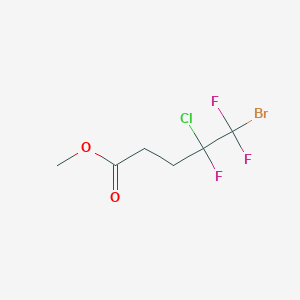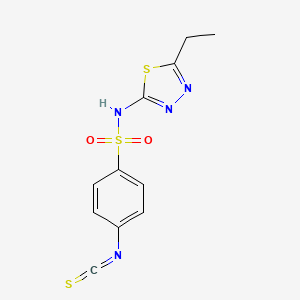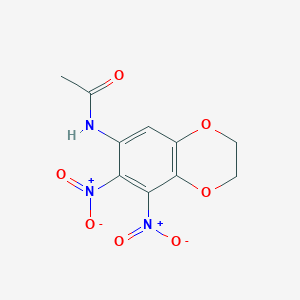
N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Descripción general
Descripción
“N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C10H9N3O7 . It has a molecular weight of 283.194 Da . The compound is also known by other names such as “N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” and "N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide" .
Molecular Structure Analysis
The compound has a complex structure that includes a benzodioxin ring and nitro groups . The InChI string, which provides a textual representation of the compound’s structure, is "InChI=1S/C10H10N2O5/c1-6(13)11-7-4-9-10(17-3-2-16-9)5-8(7)12(14)15/h4-5H,2-3H2,1H3,(H,11,13)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.20 g/mol and a topological polar surface area of 93.4 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound’s complexity, as computed by PubChem, is 316 .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications in Diabetes and Alzheimer's Disease
A series of compounds related to N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been synthesized for potential use in treating diabetes and Alzheimer's disease. For instance, 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides have demonstrated weak to moderate activity against α-glucosidase enzyme, indicating potential as therapeutic entrants for type-2 diabetes (Abbasi et al., 2023). Similarly, N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides have shown moderate inhibitory potential against acetylcholinesterase, suggesting possible applications in Alzheimer's disease treatment (Abbasi et al., 2019).
Antimicrobial and Antibacterial Properties
Compounds derived from N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been shown to possess significant antimicrobial and antibacterial properties. A variety of these compounds, including N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, have exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains, suggesting their utility as valuable antibacterial agents (Abbasi et al., 2016).
Applications in Antifungal and Anticonvulsant Therapies
These compounds also show promise in antifungal and anticonvulsant therapies. Novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides have displayed potent antibacterial activity and modest cytotoxicity, indicating their potential as antifungal agents (Abbasi et al., 2022). Additionally, amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been studied for their anticonvulsant activities, revealing potential applications in treating seizure disorders (Arustamyan et al., 2019).
Enzyme Inhibition and Therapeutic Potential
Various derivatives of N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have shown enzyme inhibitory activities, which could be explored for therapeutic purposes. For instance, new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides have been synthesized as α-glucosidase and acetylcholinesterase inhibitors, suggesting their potential in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Direcciones Futuras
The future directions for research on “N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” could include further exploration of its synthesis process, detailed study of its chemical reactions, and investigation of its potential biological activities. Given the antibacterial activity of similar compounds , it could be interesting to explore this compound’s potential use in medical applications.
Propiedades
IUPAC Name |
N-(5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O7/c1-5(14)11-6-4-7-10(20-3-2-19-7)9(13(17)18)8(6)12(15)16/h4H,2-3H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSAFZNQZDBRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



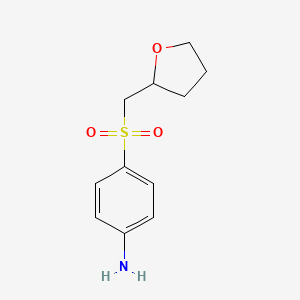

![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)
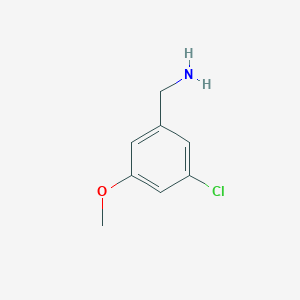
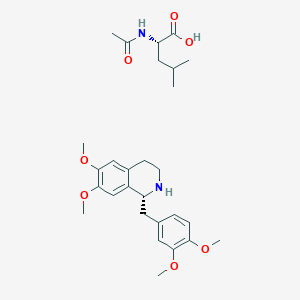
![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)
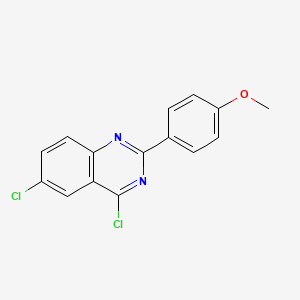
![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)
